![molecular formula C17H15BrN2O2S2 B2548805 (2E,NZ)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide CAS No. 864976-09-0](/img/structure/B2548805.png)
(2E,NZ)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E,NZ)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C17H15BrN2O2S2 and its molecular weight is 423.34. The purity is usually 95%.
BenchChem offers high-quality (2E,NZ)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E,NZ)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
The chemical synthesis of N-benzothiazol-2-yl-amides, including compounds structurally similar to the specified acrylamide, has been achieved through various catalytic and metal-free methods. These syntheses often involve intramolecular cyclization processes or one-pot cascade reactions. For instance, a study by Wang et al. (2008) demonstrated the synthesis of various N-benzothiazol-2-yl-amides using a copper-catalyzed intramolecular cyclization process under mild conditions, resulting in good to excellent yields (Wang et al., 2008). Similarly, Saini et al. (2019) reported an environmentally benign, metal-free synthesis of highly functionalized benzothiazolylidene from ortho-haloanilines, utilizing water as a solvent (Saini et al., 2019).
Applications in Photovoltaic Devices
In the realm of materials science and renewable energy, compounds containing thiophene and benzothiazole moieties have been explored for their potential applications in dye-sensitized solar cells (DSSCs). Han et al. (2015) investigated novel coumarin sensitizers based on 2-(thiophen-2-yl)thiazole π-bridge for DSSCs, demonstrating that the introduction of a thiazole ring into the π-bridge improved the light-harvesting capability, leading to superior photovoltaic performance (Han et al., 2015).
Polymerization and Functional Polymers
The synthesis of acrylamide compounds and their utilization in polymerization processes also highlight the chemical versatility and application of these compounds. Mori et al. (2005) synthesized homopolymers of a monosubstituted acrylamide via reversible addition−fragmentation chain transfer (RAFT) polymerization, showcasing controlled polymerization techniques (Mori et al., 2005). Furthermore, the functional modification of polymers through amine compounds, as studied by Aly and El-Mohdy (2015), opens up possibilities for medical applications due to enhanced antibacterial and antifungal properties (Aly & El-Mohdy, 2015).
Antimicrobial and Antifungal Applications
Lastly, the potential antimicrobial and antifungal applications of synthesized compounds bearing structural similarities to the specified acrylamide have been explored. Narayana et al. (2004) synthesized various benzamides with potential antifungal activity, indicating the broader biomedical relevance of these chemical frameworks (Narayana et al., 2004).
Propriétés
IUPAC Name |
(E)-N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2S2/c1-22-9-8-20-14-6-4-12(18)11-15(14)24-17(20)19-16(21)7-5-13-3-2-10-23-13/h2-7,10-11H,8-9H2,1H3/b7-5+,19-17? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIUAKVSBXGSCH-UXSCQYIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,NZ)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidoyl}benzohydrazide](/img/structure/B2548723.png)

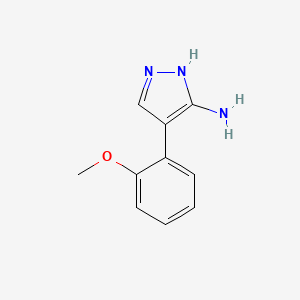
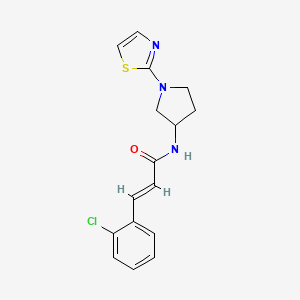
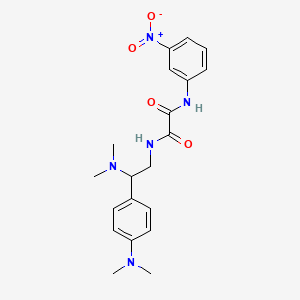
![3-(2-fluorobenzyl)-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2548737.png)

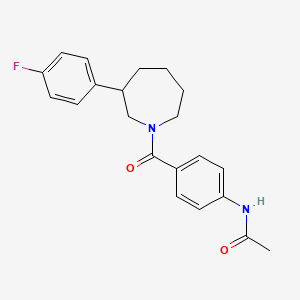
![2-Amino-3-[2-(aminomethyl)phenyl]propanoic acid dihydrochloride](/img/structure/B2548740.png)
![(1S)-3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-1-amine](/img/structure/B2548741.png)
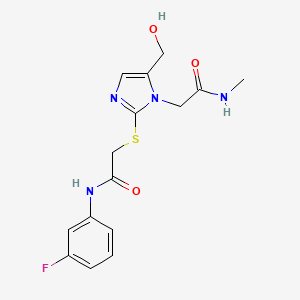
![3-Chloro-5-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol](/img/structure/B2548744.png)
acetonitrile](/img/structure/B2548745.png)